molecular formula C12H13NO3 B1526080 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester CAS No. 934664-22-9

1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester

Cat. No.: B1526080
CAS No.: 934664-22-9
M. Wt: 219.24 g/mol
InChI Key: YRLVOLHADPETMY-UHFFFAOYSA-N
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Description

1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester is a chemical compound with the molecular formula C12H13NO3. It is a colorless or pale yellow liquid with a distinctive odor

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors followed by esterification. One common method involves the reaction of 1-oxaspiro[2.3]hexane-5-carboxylic acid with phenylmethyl alcohol under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

  • 1-Oxaspiro[2.3]hexane-5-carboxylic acid: A closely related compound with a similar structure but lacking the ester group.

  • Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Another ester derivative with a different alkyl group.

Uniqueness: 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

benzyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(13-7-12(8-13)9-16-12)15-6-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLVOLHADPETMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1C(=O)OCC3=CC=CC=C3)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732140
Record name Benzyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934664-22-9
Record name Benzyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of phenylmethyl 3-methylideneazetidine-1-carboxylate (2.46 g, 0.0121 mol) in chloroform (100 mL) was added 3-chloroperoxybenzoic acid (12.5 g, 0.0726 mol) at 0° C. The reaction mixture was allowed to warm up to room temperature over a period of 12 hours then quenched with 1 M sodium thiosulfate/saturated aqueous sodium bicarbonate (1:1). The layers were separated and the organic layer was dried over anhydrous magnesium sulfate then concentrated. The residue was purified by flash chromatography (5-15% ethyl acetate in hexanes) to afford phenylmethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (2.2 g, 83% yield) as clear and colorless oil. 1H NMR (400 MHz, CDCl3): 7.37-7.29 (m, 5H), 5.12 (s, 2H), 4.35-4.26 (m, 4H), 2.85 (s, 2H). MS (EI) for C12H13NO3: 220 (MH+).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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